2-Methyl-4-(thiophen-3-yl)pyrrolidine

Description

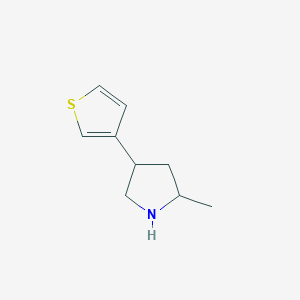

2-Methyl-4-(thiophen-3-yl)pyrrolidine (CID 54594904) is a heterocyclic organic compound with the molecular formula C₉H₁₃NS (Fig. 1). Its structure features a pyrrolidine ring substituted with a methyl group at position 2 and a thiophen-3-yl group at position 4. Key structural identifiers include:

The thiophene substituent introduces sulfur-based electron-rich aromaticity, which may enhance lipophilicity and influence intermolecular interactions. The compound is commercially available as a building block for pharmaceutical and materials research, with prices ranging from €626.00 (50 mg) to €1,744.00 (500 mg) .

Synthetic routes to pyrrolidine derivatives are broadly categorized into two strategies: (1) modification of pre-existing pyrrolidine rings or (2) stereoselective cyclization of acyclic precursors .

Properties

IUPAC Name |

2-methyl-4-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHWQGFZYGZIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(thiophen-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under controlled conditions for extended periods. Its degradation can occur under extreme conditions, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it has been observed to accumulate in the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For example, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Biological Activity

2-Methyl-4-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical interactions, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C10H13N

CAS Number: 1343254-15-8

The compound features a pyrrolidine ring substituted with a thiophene moiety, which is known for enhancing biological activity through various mechanisms. The presence of the thiophene ring contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Biochemical Interactions

This compound has been shown to interact with several key enzymes and proteins in biological systems:

- Cytochrome P450 Enzymes: This compound modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to alterations in the pharmacokinetics of co-administered drugs.

- MAPK/ERK Signaling Pathway: It has been observed to influence the MAPK/ERK signaling pathway, which plays a vital role in regulating cell proliferation and differentiation.

Cellular Effects

The compound exhibits several cellular effects that suggest potential therapeutic applications:

- Cell Proliferation: Studies indicate that this compound can affect cell growth and survival by modulating signaling pathways associated with cell cycle regulation.

- Apoptosis Induction: Preliminary investigations suggest that this compound may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below is a summary of significant findings:

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Anticancer Therapy: Due to its ability to induce apoptosis and modulate key signaling pathways, it may serve as a lead compound for developing anticancer agents.

- Neurological Disorders: The modulation of neurotransmitter systems and potential anticonvulsant properties could make it relevant for treating epilepsy and other neurological disorders .

- Drug Metabolism Modulation: Its interaction with cytochrome P450 enzymes suggests potential use in designing drugs that require careful metabolic consideration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry and materials science. Below, we compare 2-methyl-4-(thiophen-3-yl)pyrrolidine with three structural analogs to highlight substituent effects on physicochemical and biological properties.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₁₃NS | Methyl, thiophen-3-yl | Pyrrolidine, thiophene | 167.27 |

| 4-Phenyl-2-methylpyrrolidine | C₁₁H₁₅N | Methyl, phenyl | Pyrrolidine, benzene | 161.24 |

| 4-(Pyridin-3-yl)-2-methylpyrrolidine | C₁₀H₁₄N₂ | Methyl, pyridin-3-yl | Pyrrolidine, pyridine | 162.23 |

| 2-Methyl-4-(furan-2-yl)pyrrolidine | C₉H₁₃NO | Methyl, furan-2-yl | Pyrrolidine, furan | 151.21 |

Key Observations:

Replacing thiophene with pyridine introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility .

Lipophilicity: Thiophene (logP ~2.5) is more lipophilic than furan (logP ~1.3), suggesting that the target compound may exhibit better membrane permeability than its furan analog .

Synthetic Accessibility :

Case Study: Comparison with a Chlorinated Pyridine Analog

describes 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine , a complex pyrrolidine-pyridine hybrid. Key differences include:

- Chlorine Substituent : Enhances electrophilicity and metabolic stability but increases molecular weight (MW = 784.23 g/mol vs. 167.27 g/mol for the target compound).

- Methoxy Groups : Improve solubility but may reduce cell permeability due to increased polarity .

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline Intermediates

One foundational approach to preparing 2-methylpyrrolidine derivatives (including those bearing substituents such as thiophen-3-yl) involves the catalytic hydrogenation of 2-methylpyrroline intermediates. This method is well-documented for producing optically active 2-methylpyrrolidine derivatives, which can be further functionalized.

-

- Starting material: 2-methylpyrroline.

- Catalyst: Platinum-based catalysts, preferably 5% platinum on carbon (Pt/C) or platinum(IV) oxide.

- Solvent: Mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.

- Conditions: Ambient temperature hydrogenation.

- Post-hydrogenation: Formation of tartrate salts (L- or D-tartrate) for chiral resolution.

- The tartrate salts can be recrystallized to improve optical purity (at least 50% enantiomeric excess).

- Subsequent base treatment liberates the free 2-methylpyrrolidine base.

-

- Use of inexpensive and commercially available starting materials.

- Avoids isolation of intermediates, simplifying the process.

- Scalable and suitable for pharmaceutical applications.

Relevance to Thiophene-Substituted Derivatives:

- While this method primarily focuses on 2-methylpyrrolidine, the core pyrrolidine ring can be functionalized at the 4-position with thiophen-3-yl groups via subsequent coupling reactions (e.g., using organolithium reagents and halogenated thiophene derivatives).

Table 1: Key Parameters for Catalytic Hydrogenation of 2-Methylpyrroline

| Parameter | Details |

|---|---|

| Starting Material | 2-Methylpyrroline |

| Catalyst | 5% Pt/C or PtO2 |

| Solvent | Ethanol/Methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient |

| Optical Purity Achieved | ≥ 50% ee (after tartrate salt recrystallization) |

| Post-Processing | Base treatment to obtain free base |

Ti–Mg-Catalyzed Carbocyclization of N-Allyl-Substituted 2-Alkynylamines

A more recent and highly selective method for preparing heteroatom-substituted pyrrolidines, including thiophene-substituted derivatives, involves titanium-magnesium catalyzed carbocyclization reactions.

-

- Substrates: N-allyl-substituted 2-alkynylamines bearing thiophene substituents.

- Catalysts: Titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr).

- Reagent: Diethylzinc (Et2Zn).

- Solvent: Dichloromethane (CH2Cl2) or other non-polar solvents.

- Conditions: Room temperature, typically 18 hours.

- Workup: Deuterolysis or hydrolysis to yield methylenepyrrolidine derivatives.

-

- Formation of a titanacyclopropane intermediate.

- Coordination and coupling of alkyne and alkene moieties.

- Transmetallation with diethylzinc to form organozinc intermediates.

- Final deuterolysis/hydrolysis releases the pyrrolidine product.

-

- The method tolerates various heteroatom substituents including thiophene rings.

- Provides Z-configuration methylenepyrrolidines with high regio- and stereoselectivity.

- Applicable to the synthesis of 2-methyl-4-(thiophen-3-yl)pyrrolidine analogs by appropriate substrate design.

Table 2: Ti–Mg-Catalyzed Carbocyclization Reaction Conditions

| Parameter | Details |

|---|---|

| Substrate | N-allyl-substituted 2-alkynylamines |

| Catalysts | Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%) |

| Reagent | Et2Zn (2.5 equiv) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (ca. 23 °C) |

| Reaction Time | 18 hours |

| Product Configuration | Z-configuration methylenepyrrolidines |

Functionalization via Organolithium Coupling

Following the preparation of the core pyrrolidine ring, the 4-position functionalization with a thiophen-3-yl group can be achieved by organolithium chemistry:

-

- Generation of a lithiated intermediate from 2-bromo-6-vinylnaphthalene or similar halogenated substrates.

- Controlled addition of n-butyllithium to a tetrahydrofuran (THF) solution of 2-methylpyrrolidine.

- Subsequent coupling at low temperatures (0 to -20 °C) to install the thiophene substituent.

-

- Preferred solvent: Tetrahydrofuran (THF).

- Temperature control critical to avoid side reactions.

- Use of 0.3 to 0.7 equivalents of n-butyllithium relative to aryl halide.

-

- High regioselectivity for substitution at the 4-position.

- Enables incorporation of thiophene moiety with retention of stereochemistry.

Amide Formation and Reduction for Amino Group Installation

In some synthetic routes, after installing the thiophene substituent, the amino group on the pyrrolidine ring is introduced or modified via:

- Amidation of esters with ammonia in methanol.

- Reduction of amides with lithium aluminum hydride (LiAlH4) to yield primary amines.

- Protection/deprotection steps using tert-butyldimethylsilyl chloride (TBSCl) and tetra-n-butylammonium fluoride (TBAF) for hydroxyl groups.

This sequence is critical when building complex ligands or pharmaceutical intermediates containing the this compound scaffold.

Source: PMC Article on Bitopic Ligands Synthesis

Summary Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Conditions & Solvents | Notes & Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pt/C or PtO2, EtOH/MeOH solvent | Ambient temperature | Scalable, enantioselective, simple |

| Ti–Mg-Catalyzed Carbocyclization | Ti(O-iPr)4, EtMgBr, Et2Zn | CH2Cl2, room temp, 18 h | High regio- and stereoselectivity, tolerant to heteroatoms |

| Organolithium Coupling | n-Butyllithium, THF | 0 to -20 °C | Enables selective thiophene installation |

| Amidation & Reduction | NH3 in MeOH, LiAlH4, TBSCl, TBAF | Mild conditions | Useful for amino group installation and protection |

Q & A

Q. How can computational methods guide the design of derivatives with enhanced properties?

- Answer : DFT calculations predict regioselectivity in electrophilic substitution (e.g., sulfonation at thiophene’s α-position). Molecular docking screens virtual libraries for target binding (e.g., kinase inhibitors). MD simulations assess solubility by modeling solvent interactions .

Notes

- Methodological answers emphasize reproducibility and mechanistic rationale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.